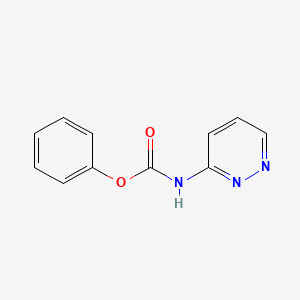

Phenyl pyridazin-3-ylcarbamate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

phenyl N-pyridazin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-11(13-10-7-4-8-12-14-10)16-9-5-2-1-3-6-9/h1-8H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZCSARPVJAGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Dissociative Mechanism Via Isocyanate Intermediate :

Similar to the initial steps of the E1cB hydrolysis, under basic conditions or thermal induction, Phenyl pyridazin-3-ylcarbamate can eliminate phenol (B47542) to form the pyridazin-3-yl isocyanate intermediate. This highly electrophilic isocyanate can then be trapped by a wide range of nucleophiles. For instance, reaction with an alcohol (R'-OH) would yield a new carbamate (B1207046), while reaction with an amine (R'-NH₂) would produce a urea (B33335) derivative. This pathway is particularly relevant in the context of dynamic covalent chemistry and the synthesis of polyurethanes.

Associative Mechanism Direct Nucleophilic Attack :

Alternatively, a nucleophile can directly attack the carbonyl carbon of the carbamate (B1207046) linkage. This pathway is often catalyzed by Lewis acids or bases. Lewis acid catalysts activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. Basic catalysts can deprotonate the incoming nucleophile, increasing its nucleophilicity. The reaction proceeds through a tetrahedral intermediate, which then collapses to release the phenoxide leaving group and form the new carbamoylated product.

The efficiency of transcarbamoylation is dependent on several factors, including the nature of the nucleophile, the reaction conditions (temperature, catalyst), and the electronic properties of the carbamate itself. The electron-deficient nature of the pyridazine (B1198779) ring in Phenyl pyridazin-3-ylcarbamate is expected to enhance the electrophilicity of the carbamoyl (B1232498) carbon, potentially facilitating direct nucleophilic attack.

Table 2: Potential Nucleophiles for Transcarbamoylation of this compound

| Nucleophile Type | Example | Potential Product |

| Alcohols | Ethanol | Ethyl pyridazin-3-ylcarbamate |

| Amines | Aniline | 1-(Pyridazin-3-yl)-3-phenylurea |

| Thiols | Thiophenol | S-Phenyl pyridazin-3-ylthiocarbamate |

| This interactive table illustrates the potential products from transcarbamoylation reactions with various nucleophiles. |

Reaction Mechanisms and Reactivity Studies of Phenyl Pyridazin 3 Ylcarbamate

Mechanistic Pathways of Carbamate (B1207046) Formation

The synthesis of phenyl pyridazin-3-ylcarbamate, like other carbamates, is fundamentally based on the reaction of an amine with a suitable carbonyl source. The most common and direct route involves the reaction of 3-aminopyridazine (B1208633) with phenyl chloroformate. This transformation is characterized by a nucleophilic attack of the exocyclic amino group of the pyridazine (B1198779) onto the electrophilic carbonyl carbon of the chloroformate.

The formation of this compound from 3-aminopyridazine and phenyl chloroformate proceeds through a nucleophilic addition-elimination mechanism. The primary amino group on the electron-deficient pyridazine ring acts as the nucleophile.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-aminopyridazine attacks the electrophilic carbonyl carbon of phenyl chloroformate. This initial attack is the rate-determining step.

Formation of a Tetrahedral Intermediate: This nucleophilic addition leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl oxygen develops a negative charge, and the nitrogen atom acquires a positive charge.

Elimination of the Leaving Group: The tetrahedral intermediate collapses to restore the carbonyl double bond. This is achieved by the elimination of the chloride ion, which is a good leaving group.

Deprotonation: A base, typically a tertiary amine like pyridine (B92270) or triethylamine (B128534) added to the reaction mixture, removes the proton from the nitrogen atom to yield the final, neutral carbamate product and the hydrochloride salt of the base.

This mechanism is a classic example of nucleophilic acyl substitution. The reactivity of the amine is crucial; although the pyridazine ring is electron-withdrawing, the exocyclic amino group retains sufficient nucleophilicity to react with the highly reactive phenyl chloroformate researchgate.net. An alternative approach utilizes other pyridazinone-based electrophilic transfer agents, such as phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, which can also react with amines to form carbamates under mild conditions acs.org.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the detailed reaction pathways, transition states, and intermediates in carbamate formation. While specific DFT studies on this compound are not widely reported, analogies can be drawn from computational analyses of similar reactions, such as the formation of carbamates from amines and CO2 or other multi-component reactions leading to nitrogen heterocycles researchgate.netnih.gov.

For the reaction of 3-aminopyridazine with phenyl chloroformate, DFT calculations would typically be used to:

Model the Reactants and Products: Determine the optimized geometries and electronic properties (e.g., atomic charges, frontier molecular orbitals) of the reactants and the final carbamate product.

Identify the Tetrahedral Intermediate: Calculate the structure and energy of the tetrahedral intermediate formed after the initial nucleophilic attack. This intermediate represents a local minimum on the potential energy surface.

Locate the Transition State: Identify the transition state (TS) structure connecting the reactants to the tetrahedral intermediate. The energy of this TS determines the activation energy of the reaction. A second transition state for the collapse of the intermediate and expulsion of the chloride ion could also be modeled.

Calculate the Reaction Energy Profile: By calculating the relative energies of the reactants, transition state, intermediate, and products, a complete potential energy surface for the reaction can be constructed. This profile confirms the thermodynamic favorability of the reaction and provides the kinetic barrier nih.gov.

DFT studies on analogous systems, such as the reaction of CO2 with 2-amino-2-methyl-1-propanol (B13486) (AMP), have shown that the presence of solvent molecules or other base molecules plays a critical role in stabilizing intermediates and transition states, often by facilitating proton transfer researchgate.net. A similar computational approach for this compound would provide deep mechanistic insights into the reaction's kinetics and thermodynamics mdpi.com.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics of carbamate formation are generally second order, being first order with respect to both the amine and the carbonyl source researchgate.net. For the synthesis of this compound, the rate law can be expressed as:

Rate = k [3-aminopyridazine] [phenyl chloroformate]

The rate constant, k, is influenced by the nucleophilicity of the amine and the electrophilicity of the carbonyl compound. Studies on the reaction of amines with carbon dioxide have established Brønsted relationships, where the logarithm of the rate constant correlates with the pKa of the amine researchgate.netresearchgate.net. This indicates that more basic amines generally react faster.

Thermodynamically, the formation of carbamates from highly reactive precursors like phenyl chloroformate is an exothermic and spontaneous process, driven by the formation of a stable C-N bond and the elimination of HCl, which is neutralized by a base. The thermochemical properties of the parent pyridazine ring have been studied, providing foundational data for understanding the energetics of its derivatives umsl.eduresearchgate.net.

Below are tables summarizing relevant thermodynamic data for pyridazine and kinetic parameters for general carbamate formation, which serve as a basis for understanding the properties of this compound.

| Property | Value | Units | Reference |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (liquid, ΔfHm°(l)) | 211.8 ± 1.5 | kJ·mol-1 | umsl.edu |

| Standard Molar Enthalpy of Formation (gas, ΔfHm°(g)) | 265.3 ± 1.6 | kJ·mol-1 | umsl.edu |

| Enthalpy of Vaporization (ΔlgHm°) | 53.5 ± 0.4 | kJ·mol-1 | researchgate.net |

| Amine | pKa | Rate Constant (kamine) | Units | Reference |

|---|---|---|---|---|

| Hydrazine (B178648) | 8.22 | 2.1 x 103 | M-1s-1 | researchgate.net |

| Glycine | 9.78 | 1.3 x 104 | M-1s-1 | researchgate.net |

| n-Butylamine | 10.77 | 5.4 x 104 | M-1s-1 | researchgate.net |

Reactivity of the Pyridazine Moiety within the Carbamate Framework

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent, electronegative nitrogen atoms. This inherent electronic property dictates its reactivity towards both electrophiles and nucleophiles taylorfrancis.com.

The pyridazine ring is strongly deactivated towards electrophilic aromatic substitution. The two nitrogen atoms withdraw electron density from the ring carbons, making them poor nucleophiles. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the ring nitrogens are likely to be protonated. This protonation further increases the electron-deficient character of the ring, making it even more resistant to attack by electrophiles.

If an electrophilic substitution reaction were to be forced, the substitution pattern would be influenced by the positions of the nitrogen atoms. In pyridine, electrophilic attack occurs preferentially at the 3-position (meta-position), as attack at the 2- or 4-positions would lead to a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. By analogy, electrophilic attack on the pyridazine ring would be expected to occur at positions C-4 or C-5, avoiding the generation of unfavorable carbocationic intermediates adjacent to the ring nitrogens. However, such reactions are rare and typically require harsh conditions and/or the presence of strong electron-donating groups on the ring.

In contrast to its inertness towards electrophiles, the electron-deficient pyridazine ring is highly susceptible to nucleophilic attack taylorfrancis.com. This is a characteristic feature of diazine chemistry. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group (e.g., a halogen) is present on the ring. The positions most activated for nucleophilic attack are those adjacent to the ring nitrogens (C-3 and C-6) and the C-4/C-5 positions, as the negative charge of the intermediate (Meisenheimer complex) can be stabilized by the electronegative nitrogen atoms wur.nlstackexchange.com.

The pyridazine framework can also undergo more complex reactions initiated by nucleophiles, leading to ring transformations. These reactions often proceed via an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure) clockss.org. For instance, treatment of substituted pyridazines with strong nucleophiles like amide ions or hydrazine can lead to the formation of different heterocyclic systems, such as pyrimidines, pyrazoles, or triazoles wur.nlsemanticscholar.orgnih.gov. The specific outcome depends on the nature of the nucleophile, the substituents on the pyridazine ring, and the reaction conditions. For example, diazotization of 3-aminopyrimido[1,2-b]pyridazin-4-ones (derived from 3-aminopyridazines) can lead to a ring-switching reaction, yielding 1-(pyridazin-3-yl)-1H-1,2,3-triazole derivatives semanticscholar.org.

Reactivity of the Carbamate Linkage

The carbamate group (-NH-CO-O-) in this compound is the primary site of chemical reactivity. Its behavior is influenced by the electronic properties of both the pyridazine ring and the phenyl group. The electron-withdrawing nature of the pyridazine ring, in particular, plays a crucial role in the reactivity of the adjacent carbamate nitrogen and the carbonyl carbon.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical parameter that dictates its persistence in aqueous environments. The degradation of this compound under basic conditions is proposed to proceed through an Elimination-Addition mechanism, specifically an E1cB (Elimination Unimolecular conjugate Base) pathway. This mechanism is analogous to that observed for similar N-heteroaryl carbamates, such as N-pyridylcarbamates. researchgate.net

The initial and rate-determining step of this pathway involves the deprotonation of the carbamate nitrogen by a base (e.g., hydroxide (B78521) ion) to form a conjugate base (anion). The electron-withdrawing pyridazine ring enhances the acidity of the N-H proton, facilitating this deprotonation. The resulting anion is stabilized by resonance.

Following its formation, the conjugate base undergoes a unimolecular elimination (the slow step), expelling the phenoxide ion (a good leaving group) to form a highly reactive pyridazin-3-yl isocyanate intermediate. This intermediate is then rapidly attacked by water in the aqueous medium.

The rate of hydrolysis is significantly influenced by the substituents on the phenyl leaving group. Electron-withdrawing groups on the phenyl ring increase the rate of hydrolysis by stabilizing the resulting phenoxide ion, making it a better leaving group. This effect can be quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. For a series of related aryl N-pyridylcarbamates, a positive ρ value is observed in the Hammett plot, indicating that the reaction is favored by electron-withdrawing substituents. researchgate.net

Table 1: Hammett Correlation Data for the Basic Hydrolysis of Substituted Phenyl N-(2-pyridyl)carbamates researchgate.net

| Substituent (X) | σ⁻ value | log(k_obs) |

| 4-NO₂ | 1.27 | 1.5 |

| 4-CN | 1.00 | 0.8 |

| 4-Cl | 0.23 | -0.8 |

| H | 0.00 | -1.2 |

| 4-CH₃ | -0.17 | -1.5 |

| This interactive table is based on data for analogous N-pyridylcarbamates and illustrates the expected trend for this compound. |

Transcarbamoylation Reactions

Transcarbamoylation is a process where the carbamoyl (B1232498) group (-CO-NH-R) is transferred from one molecule to another. In the context of this compound, this would involve the transfer of the pyridazin-3-ylcarbamoyl group to a different nucleophile, such as an alcohol or an amine.

The mechanism of transcarbamoylation can proceed through two primary pathways, both of which are relevant to the reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of Phenyl Pyridazin 3 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For Phenyl Pyridazin-3-ylcarbamate, a combination of ¹H, ¹³C, and heteronuclear NMR techniques would be employed to confirm its molecular structure.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridazine (B1198779) ring, the phenyl group, and the carbamate (B1207046) N-H group.

The pyridazine ring contains three aromatic protons. These would likely appear as a set of coupled multiplets in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the electron-withdrawing effect of the two adjacent nitrogen atoms. The specific chemical shifts and coupling patterns would be consistent with a 3-substituted pyridazine system.

The phenyl group would give rise to signals for its five protons, also in the aromatic region (approximately 7.0-7.5 ppm). The protons ortho to the carbamate oxygen would be expected at a slightly different chemical shift than the meta and para protons, leading to a complex multiplet pattern.

The carbamate N-H proton would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration, but it is typically observed in the range of 8.0-11.0 ppm. Deuterium exchange experiments (by adding a drop of D₂O to the NMR sample) would confirm the assignment of this peak, as the N-H proton would be replaced by deuterium, causing its signal to disappear from the spectrum.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Pyridazine-H | 7.0 - 9.0 | Multiplets |

| Phenyl-H | 7.0 - 7.5 | Multiplets |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. This compound has eleven carbon atoms, and under standard broadband decoupled conditions, eleven distinct signals would be expected, assuming no accidental overlap.

The carbonyl carbon of the carbamate group would be the most downfield signal, typically appearing in the range of 150-160 ppm. The aromatic carbons of the pyridazine and phenyl rings would resonate in the region of 110-160 ppm. The carbon atoms of the pyridazine ring attached to or adjacent to the nitrogen atoms would be expected at the lower field end of this range. The carbon of the phenyl ring attached to the carbamate oxygen would also be shifted downfield.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbamate C=O | 150 - 160 |

| Pyridazine-C | 110 - 160 |

Heteronuclear NMR Techniques (e.g., ¹⁵N NMR for carbamate zwitterions)

¹⁵N NMR spectroscopy could provide valuable information about the nitrogen atoms in this compound. There are three nitrogen atoms in the molecule: two in the pyridazine ring and one in the carbamate linkage. Each would have a characteristic chemical shift. The pyridazine nitrogens would be expected in a region typical for diazines, while the carbamate nitrogen would have a chemical shift influenced by its bonding to a carbonyl group. While carbamates can exist as zwitterions under certain conditions, this is less likely for an aryl carbamate under neutral conditions. However, ¹⁵N NMR could be used to study the protonation state and potential tautomeric forms of the molecule in different solvent systems.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the pyridazine and phenyl rings, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for connecting the different fragments of the molecule, for example, by observing correlations from the carbamate N-H proton to the carbonyl carbon and the adjacent pyridazine carbon, and from the phenyl protons to the carbamate carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the geometry of the molecule and the relative orientation of the pyridazine and phenyl rings.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O bonds of the carbamate group, as well as vibrations from the aromatic rings.

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ would correspond to the stretching vibration of the N-H bond in the carbamate. The position and shape of this band can be indicative of hydrogen bonding.

C=O Stretching: A strong absorption band between 1680 and 1750 cm⁻¹ would be characteristic of the carbonyl group of the carbamate.

C-N Stretching: The C-N stretching vibration of the carbamate would likely appear in the 1200-1350 cm⁻¹ region.

C-O Stretching: The C-O stretching of the carbamate would result in absorptions in the 1000-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The aromatic rings would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Expected FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| C=O Stretch (Carbamate) | 1680 - 1750 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure. The Raman spectrum of this compound is characterized by a series of bands corresponding to the vibrations of its distinct functional groups: the phenyl ring, the pyridazine ring, and the carbamate linker.

Key vibrational modes anticipated in the Raman spectrum include:

Phenyl Ring Vibrations: The monosubstituted benzene (B151609) ring gives rise to characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the ring usually appear as a set of bands in the 1400-1610 cm⁻¹ range.

Pyridazine Ring Vibrations: The pyridazine ring, an aromatic diazine, also exhibits unique vibrational modes. Ring stretching vibrations, involving both C-C and C-N bonds, are expected in the 1300-1600 cm⁻¹ region. The C-H in-plane bending modes of the pyridazine ring typically occur between 1000 and 1300 cm⁻¹.

Carbamate Linker Vibrations: The carbamate group (-NH-C(=O)-O-) has several characteristic vibrations. A prominent band corresponding to the C=O (carbonyl) stretching is expected around 1700-1740 cm⁻¹. The N-H stretching vibration is typically found in the region of 3200-3400 cm⁻¹. The C-N and C-O stretching vibrations of the carbamate group contribute to the spectrum in the 1200-1400 cm⁻¹ range.

The precise position and intensity of these Raman bands are sensitive to the molecular environment and can provide insights into intermolecular interactions in the solid state.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Carbamate | 3200 - 3400 |

| Aromatic C-H Stretch | Phenyl & Pyridazine Rings | 3000 - 3100 |

| C=O Stretch | Carbamate | 1700 - 1740 |

| C=C / C=N Ring Stretch | Phenyl & Pyridazine Rings | 1400 - 1610 |

| C-N Stretch | Carbamate & Pyridazine | 1200 - 1400 |

| C-O Stretch | Carbamate | 1200 - 1300 |

| C-H In-plane Bend | Phenyl & Pyridazine Rings | 1000 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is crucial for confirming its molecular formula, C₁₁H₉N₃O₂. The precise mass measurement distinguishes it from other compounds that may have the same nominal mass but a different elemental composition.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃O₂ |

| Monoisotopic Mass | 215.0695 u |

| Nominal Mass | 215 u |

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion, [M+H]⁺) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the molecule's structure and connectivity. The fragmentation pathways of this compound are dictated by the relative strengths of its bonds and the stability of the resulting fragment ions.

A plausible fragmentation pathway initiated by collision-induced dissociation (CID) would involve:

Initial Cleavage: The most common fragmentation would likely occur at the carbamate linkage, which contains the most labile bonds.

Key Fragments:

Cleavage of the ester C-O bond, leading to the loss of a neutral phenoxy radical or phenol (B47542) molecule and the formation of a pyridazinyl isocyanate fragment.

Cleavage of the N-C bond between the pyridazine ring and the carbamate nitrogen, resulting in the formation of a stable 3-aminopyridazine (B1208633) ion.

Cross-ring cleavages within the pyridazine ring itself are also possible, yielding characteristic smaller fragments. nih.gov

This unique fragmentation pattern serves as a structural fingerprint, enabling the differentiation of this compound from its structural isomers, which would exhibit different fragmentation pathways and produce a distinct set of fragment ions.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 216)

| Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|

| 122 | C₆H₅OH (Phenol) | Loss of phenol from the carbamate group |

| 95 | C₇H₅NO₂ | Formation of protonated 3-aminopyridazine |

| 77 | C₄H₄N₃O₂ | Formation of the phenyl cation |

Hyphenated chromatography-mass spectrometry techniques are vital for the analysis of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): Due to its polarity and molecular weight, LC-MS is the preferred method for the analysis of this compound. nih.govnih.gov Reversed-phase high-performance liquid chromatography (HPLC) can effectively separate the compound from impurities or metabolites. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov This allows for sensitive detection and quantification, as well as structural confirmation based on its mass spectrum and retention time. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): The application of GC-MS for this compound is less straightforward. The compound's relatively low volatility and thermal stability might require derivatization to increase its volatility and prevent degradation in the hot injector port. If feasible, GC-MS could provide high-resolution separation and classic electron ionization (EI) mass spectra, which are highly reproducible and useful for library matching.

X-ray Crystallography for Three-Dimensional Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

For this compound, a crystal structure would reveal:

Molecular Conformation: The planarity of the pyridazine and phenyl rings, as well as the relative orientation of these rings with respect to the central carbamate linker. Torsion angles would define any twist between the aromatic systems.

Intermolecular Interactions: The analysis of the crystal packing would identify the non-covalent interactions that govern the solid-state architecture. Key interactions would likely include:

Hydrogen Bonding: A strong intermolecular hydrogen bond is expected between the N-H of the carbamate group of one molecule and a nitrogen atom of the pyridazine ring of an adjacent molecule. nih.govnih.gov This interaction could lead to the formation of dimers or extended chains.

π-π Stacking: The aromatic phenyl and pyridazine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.com

These intermolecular forces are crucial in determining the material's physical properties, such as its melting point and solubility.

Table 4: Representative Crystallographic Parameters for Pyridazine Derivatives

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | |

| Space Group | P2₁/c or P-1 | |

| Hydrogen Bonds | N-H···N | Formation of supramolecular synthons (e.g., chains, dimers) |

| π-π Stacking | Phenyl-Pyridazine | Interplanar distance of ~3.4 - 3.8 Å |

| Torsion Angles | Ring-Carbamate-Ring | Defines the degree of twist from planarity |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The molecular structure of this compound, featuring a carbamate linkage (-NH-C(=O)-O-), a pyridazine ring, and a phenyl group, suggests the potential for various intermolecular interactions that would govern its crystal packing. The primary hydrogen bond donor is the amine proton (-NH-), while potential hydrogen bond acceptors include the nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the carbamate group.

It is plausible that in the solid state, molecules of this compound would form hydrogen-bonded networks. One likely motif would involve the formation of a hydrogen bond between the N-H of the carbamate on one molecule and a nitrogen atom of the pyridazine ring on an adjacent molecule. This could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

Without experimental crystallographic data, a definitive description of the hydrogen bonding network and crystal packing remains speculative. Single-crystal X-ray diffraction analysis would be required to determine the precise arrangement of molecules in the solid state.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The existence of multiple hydrogen bond donors and acceptors, along with the conformational flexibility of the carbamate linkage in this compound, suggests that polymorphism is a distinct possibility for this compound.

The crystallization conditions, including the choice of solvent, temperature, and rate of cooling, would likely play a crucial role in determining which polymorphic form is obtained. The identification and characterization of potential polymorphs would necessitate a comprehensive solid-state screening study employing techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). As no such studies have been reported in the available literature, the polymorphic behavior of this compound is currently unknown.

Elemental Compositional Analysis

The elemental composition of a pure chemical compound is a fundamental characteristic. For this compound, with the molecular formula C₁₁H₉N₃O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

**Table 1: Theoretical Elemental Composition of this compound (C₁₁H₉N₃O₂) **

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 61.39 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.22 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 19.53 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.87 |

| Total | 215.212 | 100.00 |

Experimental verification of this composition is typically performed using combustion analysis. In this technique, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The percentages of carbon, hydrogen, and nitrogen in the original sample can then be determined. The oxygen content is often determined by difference.

For a newly synthesized and purified sample of this compound, the experimentally determined weight percentages of C, H, and N would be expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values presented in Table 1. However, no published experimental elemental analysis data for this specific compound could be located.

Computational Chemistry and Theoretical Characterization of Phenyl Pyridazin 3 Ylcarbamate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods are used to determine a wide range of molecular attributes.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Phenyl pyridazin-3-ylcarbamate, a DFT method such as the B3LYP hybrid functional combined with a basis set like 6-311G(d,p) would be used to calculate the ground-state optimized geometry. nih.gov This process computationally identifies the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. The resulting optimized structure is the foundational data point for subsequent calculations, including frequency analysis, electronic properties, and spectroscopic predictions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for characterizing the kinetic stability and chemical reactivity of a molecule. acadpubl.eumalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. acadpubl.eu For pyridazine (B1198779) derivatives, the HOMO is often localized over the electron-rich regions, while the LUMO is distributed over the electron-deficient parts of the molecule. This distribution dictates how the molecule interacts with other chemical species. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Pyridazine-Related Compounds

| Parameter | Energy (eV) | Role in Chemical Reactivity |

|---|---|---|

| HOMO Energy | -5.0 to -7.0 | Represents the electron-donating capacity of the molecule. |

| LUMO Energy | -1.0 to -2.5 | Represents the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE) | 3.0 to 5.0 | Indicates molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org |

Note: The values presented are typical ranges for related heterocyclic compounds and serve as an illustrative example.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acadpubl.eumalayajournal.org The MEP surface maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's charge landscape.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electron density. These sites, typically found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. nih.govmalayajournal.org

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. nih.gov

Green Regions : Represent areas of neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the pyridazine ring, identifying them as key sites for hydrogen bonding and electrophilic interactions. chemrxiv.org The analysis of MEP is crucial for understanding non-covalent interactions and biological recognition processes. chemrxiv.orgnih.gov

Computational methods, particularly DFT, can accurately predict spectroscopic properties, which can then be compared with experimental results to confirm a molecule's structure. mdpi.com

IR Frequencies : Theoretical vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. For this compound, calculations would predict characteristic stretching frequencies for the C=O (carbonyl), N-H (amine), C-N, and C-H bonds. Comparing these calculated frequencies with experimental IR data helps validate the optimized molecular structure. mdpi.com

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are instrumental in assigning the signals observed in experimental NMR spectra, aiding in the complete structural elucidation of the molecule.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Heterocyclic Structure

| Functional Group | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Predicted ¹H NMR Shift (ppm) | Experimental ¹H NMR Shift (ppm) |

|---|---|---|---|---|

| N-H Stretch | 3320 | 3331 | 9.15 | 9.22 |

| C=O Stretch | 1755 | 1762 | - | - |

| Aromatic C-H | 3050-3100 | 3065 | 7.10-8.00 | 7.07-8.35 |

| Methylene (-CH₂-) | 2950 | 2960 | 4.80 | 4.87 |

Note: Data are illustrative, based on findings for related N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, to demonstrate the correlation between predicted and experimental values. mdpi.comnih.gov

Molecular Modeling and Dynamics Simulations

While electronic structure calculations focus on static properties, molecular modeling and dynamics simulations explore the conformational flexibility and dynamic behavior of molecules.

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl ring, the carbamate (B1207046) group, and the pyridazine ring, multiple low-energy conformers may exist.

A potential energy surface (PES) scan is performed by systematically rotating specific dihedral angles and calculating the energy at each step. This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net Understanding the preferred conformations and the energy required to switch between them is crucial, as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Molecular Dynamics Simulations for Dynamic Behavior

In a typical MD simulation of this compound, the system is set up by placing the molecule in a simulation box, often solvated with water molecules to mimic physiological conditions. nih.govcumhuriyet.edu.tr The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a specific time period, typically nanoseconds to microseconds. mdpi.com

Analysis of the MD trajectories can reveal important information about the dynamic properties of this compound. Key parameters that are often analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule from a reference structure over the course of the simulation. A stable RMSD value suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of each individual atom around its average position. Higher RMSF values indicate greater flexibility in that region of the molecule.

Radius of Gyration (Rg): This parameter provides an indication of the compactness of the molecule. Changes in Rg can signify conformational changes, such as folding or unfolding. mdpi.com

Hydrogen Bonding Analysis: This analysis identifies the formation and breaking of hydrogen bonds between the carbamate and surrounding solvent molecules or other interacting partners, which is crucial for understanding its solubility and interaction patterns.

Below is an interactive data table summarizing typical parameters used in MD simulations of organic molecules like this compound.

Theoretical Studies on Reactivity and Reaction Mechanisms

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Theoretical studies are instrumental in elucidating the reactivity and reaction mechanisms of this compound. A key aspect of these studies is the identification of transition states (TS), which are the highest energy points along a reaction pathway, and the subsequent analysis of the intrinsic reaction coordinate (IRC). q-chem.commissouri.edu

The process begins with a search for the transition state structure for a specific reaction, for example, the hydrolysis of the carbamate group. This is a computationally intensive process that involves finding a first-order saddle point on the potential energy surface. scm.com Once a transition state is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, an IRC calculation is performed. q-chem.commedium.com

The IRC calculation traces the minimum energy path from the transition state down to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction. q-chem.comscm.commedium.com This allows for the verification that the identified transition state indeed connects the desired reactants and products. missouri.eduresearchgate.net

For a reaction involving this compound, such as its interaction with a biological nucleophile, IRC analysis would reveal the precise atomic motions involved in bond breaking and formation. For example, in the carbamoylation of a serine hydrolase, the analysis would detail the approach of the serine hydroxyl group to the carbamate carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent departure of the phenoxy leaving group.

The energy profile along the IRC provides the activation energy barrier for the reaction, a critical factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified.

The following table provides a hypothetical example of the kind of data that could be generated from a transition state and IRC analysis for a reaction of this compound.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that provide insights into the electronic structure and reactivity of a molecule. For this compound, these descriptors can be used to predict its chemical behavior and potential interactions. Density Functional Theory (DFT) is a commonly used method to calculate these descriptors. researchgate.net

Some of the key quantum chemical descriptors and their relevance for predicting the reactivity of this compound are:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbamate group and the nitrogen atoms of the pyridazine ring are expected to be regions of negative potential.

Mulliken Atomic Charges: These charges provide a quantitative measure of the electron distribution within the molecule. Atoms with more negative charges are more likely to act as nucleophiles, while those with more positive charges are more electrophilic. The carbonyl carbon of the carbamate group is expected to have a significant positive charge, making it a prime target for nucleophilic attack.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters, derived from HOMO and LUMO energies, provide a more general measure of the molecule's reactivity.

An interactive data table below presents hypothetical values for some of these quantum chemical descriptors for this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Pyridazinyl Carbamates

Quantitative Structure-Property Relationship (QSPR) studies are a computational approach used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. nih.gov For pyridazinyl carbamates, QSPR models can be developed to predict various properties such as solubility, stability, or biological activity. nih.govnih.gov

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of pyridazinyl carbamate derivatives with experimentally measured values for the property of interest is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the calculated descriptors to the observed property.

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using various statistical parameters and validation techniques, such as internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. nih.gov

For a series of pyridazinyl carbamates, a QSPR study could aim to predict their inhibitory activity against a specific enzyme. The model might reveal that descriptors related to the electronic properties of the carbamate group and the steric bulk of substituents on the pyridazine or phenyl rings are crucial for activity.

A well-validated QSPR model can be a valuable tool in the drug discovery process. It allows for the rapid virtual screening of large libraries of yet-to-be-synthesized pyridazinyl carbamate derivatives to identify those with the most promising properties. This can help to prioritize synthetic efforts and reduce the time and cost associated with the development of new compounds.

The table below shows a hypothetical example of a QSPR model for predicting a property of pyridazinyl carbamates.

Phenyl Pyridazin 3 Ylcarbamate As a Synthon in Advanced Organic Synthesis

Strategic Utility in the Construction of Heterocyclic Systems

The pyridazine (B1198779) core of phenyl pyridazin-3-ylcarbamate is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of adjacent nitrogen atoms offers unique reactivity patterns that can be exploited to build new rings onto the pyridazine framework. Pyridazine and its derivatives are known to participate in various chemical transformations that lead to the formation of condensed pyridazine systems. ekb.eg

For instance, pyridazine derivatives can undergo reactions to form pyridazino[3,4-d] organic-chemistry.orgnih.govoxazin-5-ones. ekb.eg This transformation highlights the potential of the pyridazine moiety within this compound to serve as a foundational structure for more elaborate heterocyclic compounds. The general strategy involves modifying substituents on the pyridazine ring to facilitate cyclization reactions, leading to novel bicyclic and polycyclic architectures. The synthesis of pyrido[3,4-c]pyridazines from pyridine (B92270) or pyridazine precursors is another example of how these six-membered nitrogen-containing rings are employed to create more complex fused systems. mdpi.com

Research on various pyridazine derivatives demonstrates their utility in constructing diverse heterocyclic frameworks. These compounds can be synthesized and subsequently modified to introduce different functional groups, which can then participate in ring-closing reactions. mdpi.comrsc.org The inherent reactivity of the pyridazine ring system makes it an attractive starting point for medicinal chemistry programs aimed at discovering new biologically active molecules. liberty.edu

Applications in Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern drug discovery and organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov This efficiency is highly valuable in diversity-oriented synthesis, where the goal is to create large libraries of structurally diverse compounds for biological screening. rug.nl

While direct examples involving this compound in MCRs are not extensively documented, its structure contains key functional groups that suggest its potential as a valuable component in such reactions. The amine group on the pyridazine ring, temporarily masked as a carbamate (B1207046), can be deprotected to participate in reactions like the Ugi or Passerini reactions. beilstein-journals.org These isocyanide-based MCRs are widely used to generate peptidomimetics and other complex structures. beilstein-journals.org

The general approach would involve the deprotection of the carbamate to reveal the pyridazin-3-amine, which could then act as the amine component in an MCR. The resulting products would incorporate the pyridazine heterocycle, a common motif in medicinal chemistry. This strategy allows for the generation of a library of diverse molecules, each featuring the pyridazine core, by simply varying the other components in the multicomponent reaction. The ability to create large libraries of compounds from a single, versatile synthon is a cornerstone of modern medicinal chemistry. nih.gov

Carbamate Functionality as a Protecting Group Strategy in Complex Molecule Synthesis

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. chem-station.com The carbamate group in this compound serves as a protecting group for the amine functionality on the pyridazine ring.

Amines are nucleophilic and basic, and if left unprotected, they can react with a wide range of reagents. masterorganicchemistry.com Converting the amine to a carbamate reduces its nucleophilicity and basicity, making it inert to many reaction conditions. masterorganicchemistry.comfluorochem.co.uk Carbamates are one of the most widely used protecting groups for amines due to their ease of installation and removal under specific, controlled conditions. chem-station.commasterorganicchemistry.com

Several types of carbamate protecting groups are commonly used in organic synthesis, each with its own unique cleavage conditions. This allows for "orthogonal" protection strategies, where multiple protecting groups can be used in the same molecule and removed selectively. chem-station.com

Common Carbamate Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Reagents for Removal |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., trifluoroacetic acid, TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) masterorganicchemistry.com |

The phenylcarbamate group in the title compound is analogous to these common protecting groups. The stability of the carbamate allows for chemical modifications at other positions of the pyridazine or phenyl rings. When the synthesis requires the amine to be unmasked for a subsequent reaction, the carbamate can be cleaved. The choice of a phenyl carbamate offers a different set of removal conditions compared to the more common Boc or Cbz groups, potentially involving hydrolysis under basic or acidic conditions, although typically more robust. This strategy of protection and deprotection is fundamental in the synthesis of complex pharmaceuticals and natural products. nih.govresearchgate.net

Development of Novel Synthetic Pathways Utilizing this compound Derivatives

The development of novel synthetic pathways is crucial for expanding the chemical space accessible to chemists and for discovering new molecules with desired properties. This compound derivatives serve as starting materials for new synthetic routes. For example, a related compound, phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, has been used as an efficient and selective carbonyl source for synthesizing other carbamates and ureas under mild conditions. organic-chemistry.org This demonstrates how the carbamate portion of the molecule can be used as a reactive handle to introduce new functionalities.

In this process, the phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate reacts with various amines to produce a wide range of carbamates and ureas in high yields. organic-chemistry.org This method is advantageous because the starting material is stable, economical, and easy to prepare, offering a safer alternative to toxic reagents like phosgene. organic-chemistry.org The pyridazinone byproduct can often be recovered, making the process more sustainable. organic-chemistry.org

Synthesis of Carbamates and Ureas using a Pyridazinone Derivative

| Reactant | Product | Yield (%) |

| Amine | Carbamate | up to 98% organic-chemistry.org |

| Aromatic amine followed by aliphatic amine | Unsymmetrical Urea (B33335) | up to 92% organic-chemistry.org |

| Amine with DMAP catalyst | Symmetrical Urea | up to 92% organic-chemistry.org |

Furthermore, the synthesis of various pyridazin-3-one derivatives has been explored for different applications, including potential therapeutic uses. nih.gov These synthetic pathways often involve the construction of the pyridazine ring followed by N-alkylation or other modifications to introduce diverse side chains. nih.govmdpi.com Such studies pave the way for creating new derivatives of this compound with tailored properties, which can then be used as key intermediates in the synthesis of novel and complex molecular targets.

常见问题

Q. Key Data :

| Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| THF | Pyridine | 0–25°C | 60–70 | |

| 1,4-Dioxane | Triethylamine | 90°C | 75–85 |

Basic: What spectroscopic techniques are used to characterize this compound derivatives?

Methodological Answer:

Structural confirmation relies on:

- ¹H NMR : Aromatic protons in pyridazine and phenyl rings appear as distinct multiplets (δ 7.0–8.0 ppm). Carbamate NH protons are often broad singlets (δ 5.8–6.5 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight. For example, PF-04457845 showed [M+H]⁺ at m/z 445, matching C₂₇H₂₈N₂O₄ .

- Melting Point Analysis : Sharp melting ranges (e.g., 128–130°C for URB937) indicate purity .

Validation Protocol : Cross-referencing NMR splitting patterns with expected coupling constants and comparing MS data with theoretical values ensures accuracy .

Advanced: How can researchers optimize reaction conditions using experimental design principles?

Methodological Answer:

- Central Composite Design (CCD) : Used to model multivariable interactions (e.g., solvent polarity, temperature, catalyst loading). For instance, in histamine analysis, CCD optimized derivatization time and reagent concentration .

- Response Surface Methodology (RSM) : Identifies optimal parameters for yield or purity. For carbamate synthesis, variables like solvent dielectric constant and base strength can be mapped against yield .

- Critical Factors : Solvent polarity (THF vs. dioxane) and reaction time significantly affect carbamate stability. Prolonged heating (>2 hours) may degrade sensitive intermediates .

Advanced: How should discrepancies in biological activity data across derivatives be addressed?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridazine) on target binding. Derivatives with trifluoromethyl groups showed enhanced activity in FAAH inhibition studies .

- Controlled Bioassays : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, antioxidant activity of quinoxaline derivatives varied with assay protocols (DPPH vs. ABTS) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends. Pyridazin-3-one derivatives exhibited conflicting antimicrobial results due to differences in bacterial strains .

Advanced: What computational strategies support mechanistic studies of this compound interactions?

Methodological Answer:

- Molecular Docking : Predict binding modes with targets (e.g., FAAH enzyme). Docking studies on URB937 revealed hydrogen bonding between the carbamate group and Ser241 in FAAH .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. For quinoxaline derivatives, electron-deficient rings correlated with higher antioxidant capacity .

- MD Simulations : Assess stability of ligand-protein complexes over time. Simulated trajectories for PF-04457845 showed stable binding to COX-2 over 100 ns .

Basic: What are the pharmacological applications of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition : Derivatives like URB937 inhibit fatty acid amide hydrolase (FAAH), modulating endocannabinoid levels .

- Antioxidant Activity : Quinoxaline-carbamate hybrids scavenge free radicals via resonance-stabilized radical intermediates .

- Antimicrobial Agents : Pyridazine-carbamate conjugates disrupt bacterial membrane synthesis, though strain specificity requires further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。